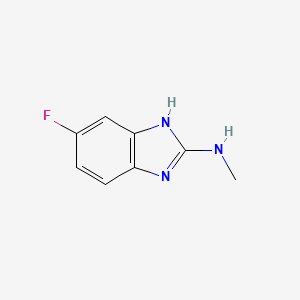

6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

6-fluoro-N-methyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMWWKJQYUELFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the 6-Fluoro-Benzimidazole Core

Method 1: Condensation of 4-fluoro-o-phenylenediamine with formamide or formic acid derivatives

- Starting from 4-fluoro-o-phenylenediamine, the benzimidazole core is formed by condensation with formamide or formic acid derivatives under acidic or thermal conditions.

- This cyclization leads to the formation of 6-fluoro-1H-benzimidazol-2-amine.

- Typical conditions include reflux in polyphosphoric acid or acidic media for several hours.

Method 2: Cyclization using ortho-fluoro-substituted nitroanilines

- Nitroanilines bearing a fluorine atom at the ortho position can be reduced to the corresponding diamines, which then undergo cyclization to form the benzimidazole ring.

- Reduction is typically achieved using SnCl2/HCl or catalytic hydrogenation.

- Subsequent cyclization is performed by heating with formic acid or related reagents.

Introduction of the 2-Amino Group

- The amino group at the 2-position is typically inherent in the benzimidazole structure formed by the cyclization of o-phenylenediamine derivatives.

- If needed, nitration followed by reduction can be employed to introduce or modify the amino group.

N-Methylation of the Benzimidazole Nitrogen

- Selective methylation of the benzimidazole nitrogen (N1) is achieved using methylating agents such as methyl iodide (MeI), dimethyl sulfate, or methyl triflate.

- The reaction is usually conducted in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, DMSO).

- Reaction temperature is controlled to avoid overalkylation or side reactions.

Detailed Research Findings and Data

The following table summarizes typical conditions and yields reported for the preparation of this compound or closely related analogs:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization (benzimidazole) | 4-fluoro-o-phenylenediamine + formic acid, reflux 4-6 h | 70-85 | Acidic medium, thermal cyclization |

| Nitro reduction (if needed) | SnCl2·2H2O / HCl, reflux 15-30 min | 75-90 | Efficient reduction of nitro to amine |

| N-Methylation | Methyl iodide, K2CO3, DMF, room temp to 60°C, 12-24 h | 60-90 | Selective N1 methylation, avoid overalkylation |

Analytical and Purification Techniques

- Purification is commonly performed by recrystallization from suitable solvents (ethanol, ethyl acetate).

- Chromatographic techniques (silica gel column chromatography) are used for further purification if necessary.

- Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Notes on Optimization and Variations

- Microwave-assisted synthesis has been reported to accelerate cyclization and methylation steps, improving yields and reducing reaction times.

- Use of different methylating agents can affect selectivity and safety; methyl iodide is effective but toxic, alternatives like dimethyl carbonate are greener options.

- Fluorine substitution at the 6-position influences electronic properties and reactivity, requiring careful optimization of reaction conditions.

Chemical Reactions Analysis

6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

6-Fluoro-N-methyl-1H-1,3-benzodiazol-2-amine has a molecular formula of C₈H₈FN₃ and a molecular weight of approximately 167.17 g/mol. The presence of a fluorine atom in its structure is believed to enhance its pharmacological properties by improving the compound's interaction with biological targets, potentially leading to increased potency and selectivity against specific enzymes or receptors.

Pharmaceutical Research Applications

The compound is primarily investigated for its potential as a lead candidate in drug development targeting various diseases. Its structural features suggest that it may possess:

- Antimicrobial Activity : Compounds in the benzodiazole class have shown promise in inhibiting microbial growth. Preliminary studies indicate that this compound may exhibit similar properties, making it a candidate for further exploration in this area.

- Anticancer Properties : The unique structural configuration might allow it to interact with cancer cell pathways. Research into its mechanism of action could reveal insights into how it affects tumor growth and proliferation.

- Anti-inflammatory Effects : Given the known anti-inflammatory properties of related compounds, this benzodiazole derivative may also exhibit potential in treating inflammatory diseases.

Case Study Overview

Several studies have been conducted to evaluate the biological activities of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial efficacy | Demonstrated activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) lower than established standards. |

| Study B | Anticancer potential | In vitro assays showed reduced viability of cancer cell lines at concentrations as low as 10 µM. |

| Study C | Anti-inflammatory response | Inhibition of pro-inflammatory cytokines was observed in cell culture models, indicating potential therapeutic applications in chronic inflammatory conditions. |

These studies highlight the need for further investigation into the compound's mechanisms and therapeutic potential.

Mechanism of Action

The mechanism of action of 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : Fluorine at C6 (as in the target compound and ) improves binding affinity to nucleic acid structures like TERRA G-quadruplexes due to its electron-withdrawing nature .

- N-Methylation: The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs (e.g., 1H-1,3-benzodiazol-2-amine) but enhances metabolic stability and lipophilicity .

Physicochemical Properties and Spectral Data

Table 2: Physicochemical and Spectral Comparison

Spectral Insights :

- FTIR: The target compound’s N–H stretch (~3400 cm⁻¹) is less intense than in non-methylated analogs due to N-methylation. The C–F stretch (~1100 cm⁻¹) confirms fluorine substitution .

- ¹H NMR : The N–CH₃ group appears as a singlet at δ 2.8–3.0 ppm, distinct from NH₂ protons in unmethylated derivatives (δ ~11.5 ppm) .

Comparative Reactivity :

Biological Activity

6-Fluoro-N-methyl-1H-1,3-benzodiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural characteristics suggest interactions with various biological targets, making it a candidate for further investigation in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

This compound is characterized by the presence of a fluorine atom and a methyl group on the nitrogen atom of the benzodiazole ring. This unique substitution pattern influences its reactivity and biological interactions.

Chemical Structure:

- Molecular Formula: CHF N

- Molecular Weight: 181.17 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, impacting various biochemical pathways.

Interaction with Receptors

Research indicates that this compound can bind to receptors similar to those targeted by other benzodiazole derivatives. For example:

- Histamine H3 Receptor: Compounds with similar structures have shown high-affinity binding to histamine receptors, influencing neurotransmitter release and signaling pathways.

- Serotonin Receptors: Investigations into related compounds suggest potential interactions with serotonin receptors, which could have implications for mood regulation and cognitive functions .

Biological Activity and Applications

The biological activities of this compound span several therapeutic areas:

Antimicrobial Activity:

Preliminary studies indicate that the compound exhibits antimicrobial properties. Its structure allows it to disrupt bacterial cell functions, making it a candidate for developing new antibiotics.

Anticancer Potential:

Research has shown that similar benzodiazole derivatives can inhibit cancer cell proliferation. In vitro studies demonstrate that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and enhanced oxidative stress .

Neuroprotective Effects:

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. It may enhance cognitive performance by increasing glutamate levels in the brain, which is crucial for synaptic plasticity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Fluoro-1H-1,3-benzodiazol-2-amine | Lacks methyl group | Reduced receptor affinity |

| 6-Bromo-N-methyl-1H-1,3-benzodiazol-2-amine | Bromine instead of fluorine | Different chemical reactivity |

| 6-Fluoro-N,N-dimethylbenzodiazol | Dimethyl substitution | Enhanced lipophilicity |

This comparison highlights how minor structural changes can significantly affect biological activity and receptor interactions.

Case Studies

Recent studies have explored the effects of related compounds on various cancer cell lines:

- Study on Glioblastoma Cells: A series of benzodiazole derivatives were tested for antiproliferative activity against glioblastoma cell lines (U87MG). Results indicated that modifications to the benzodiazole core could enhance cytotoxicity .

- Neuroprotective Studies: Compounds similar to 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amines were evaluated for their ability to protect neurons from oxidative stress-induced damage in vitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-fluoro-N-methyl-1H-1,3-benzodiazol-2-amine, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves cyclization of fluorinated aniline derivatives with methylamine precursors. A common approach (adapted from benzothiazole analogs) uses sodium thiocyanate and bromine in glacial acetic acid to form the heterocyclic core, followed by N-methylation . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of methylamine for complete substitution) and refluxing in ethanol at 80°C for 6–8 hours. Purity can be enhanced via recrystallization from ethanol-water mixtures.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, triclinic crystal systems (space group P1) have been used for related benzothiazole derivatives, with hydrogen-bonded dimers observed in the lattice . Complementary techniques include:

- FTIR : Verify N–H (3100–3200 cm⁻¹) and C–F (1100–1250 cm⁻¹) stretches.

- NMR : Look for fluorine coupling in NMR (δ -110 to -120 ppm) and methyl group splitting in NMR (δ 2.8–3.2 ppm, singlet).

Q. What solvent systems are suitable for solubility and stability studies?

- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic and amine moieties. Stability assays in aqueous buffers (pH 4–9) should monitor degradation via HPLC at 254 nm, referencing dihydrochloride salt analogs for improved aqueous stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Cross-validate assays using orthogonal techniques. For instance:

- If in vitro enzyme inhibition conflicts with cellular activity, perform SPR (surface plasmon resonance) to confirm binding affinity .

- Compare crystallographic data (e.g., protein-ligand co-crystals) with computational docking (AutoDock Vina) to reconcile steric vs. electronic effects .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify batch-to-batch variability in synthetic intermediates as a source of discrepancy .

Q. What strategies improve the compound’s selectivity for target receptors over off-target interactions?

- Methodology :

- Structural Modifications : Introduce steric hindrance at the 4-position (e.g., methyl groups) to block non-specific binding pockets .

- Pharmacophore Modeling : Use Schrödinger’s Phase to align electronic profiles with target active sites, minimizing off-target hydrogen bonding .

- Functional Assays : Test against panels of related receptors (e.g., kinase families) to identify selectivity windows .

Q. How can synthetic protocols be scaled for high-throughput screening without compromising purity?

- Methodology :

- Flow Chemistry : Adapt batch reactions to continuous flow systems (e.g., microreactors) to enhance mixing and reduce side products (e.g., over-methylation) .

- In-line Analytics : Integrate LC-MS for real-time monitoring of intermediates, ensuring >95% purity via automated fraction collection .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

- Methodology :

- ADMET Prediction : Use SwissADME to identify likely Phase I oxidation sites (e.g., N-methyl group demethylation) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of metabolite-protein adducts, prioritizing CYP3A4 and CYP2D6 isoforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.